3-(3,5-Dimethylphenyl)-3'-methylpropiophenone
Description
3-(3,5-Dimethylphenyl)-3'-methylpropiophenone is a substituted propiophenone derivative characterized by a phenyl ring substituted with two methyl groups at the 3- and 5-positions and an additional methyl group at the 3'-position of the propiophenone backbone. This compound is structurally notable for its symmetric substitution pattern on the aromatic ring, which influences its physical properties and reactivity.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-1-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-5-4-6-17(12-13)18(19)8-7-16-10-14(2)9-15(3)11-16/h4-6,9-12H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSXBVOGXSAEHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCC2=CC(=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644877 | |
| Record name | 3-(3,5-Dimethylphenyl)-1-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-08-0 | |
| Record name | 3-(3,5-Dimethylphenyl)-1-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylphenyl)-3’-methylpropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3,5-dimethylbenzene with 3’-methylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of 3-(3,5-Dimethylphenyl)-3’-methylpropiophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylphenyl)-3’-methylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-(3,5-Dimethylphenyl)-3’-methylpropiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylphenyl)-3’-methylpropiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on substituent positions, functional groups, and molecular symmetry. Below is a detailed analysis:
Positional Isomers
- 3-(2,4-Dimethylphenyl)-3'-methylpropiophenone (CAS 898793-55-0): This isomer differs in the methyl substitution pattern (2,4-dimethylphenyl vs. 3,5-dimethylphenyl). Such positional differences also affect electronic properties; the 3,5-dimethyl group enhances meta-directing effects in electrophilic substitution reactions, while 2,4-substitution introduces steric hindrance that may alter reaction pathways .
Trifluoromethyl-Substituted Analogs
- 3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol (DV358): This compound shares the 3,5-dimethylphenyl group but replaces the propiophenone backbone with a trifluoropropanol moiety. The presence of the electron-withdrawing trifluoromethyl group increases polarity and boiling point relative to the propiophenone derivative. Additionally, the hydroxyl group in DV358 enables hydrogen bonding, enhancing solubility in polar solvents compared to the non-polar propiophenone .
Chlorinated Derivatives
- The dichlorophenyl group introduces strong electron-withdrawing effects, increasing stability against oxidation but reducing solubility in non-polar media. Such substitutions are critical in pharmaceutical applications, where stability and bioavailability are prioritized .
Key Data Table: Structural and Property Comparison
Biological Activity
3-(3,5-Dimethylphenyl)-3'-methylpropiophenone, an aromatic ketone with the molecular formula C19H22O, has garnered attention for its potential biological activities. This compound is characterized by its unique substitution pattern, which influences its reactivity and applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H22O
- Molecular Weight : 266.38 g/mol
- Structural Features : The compound features a propiophenone backbone with two 3,5-dimethylphenyl groups, contributing to its symmetrical structure.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit several pharmacological properties:
- Anticancer Activity : Research has shown that this compound can inhibit the growth of cancer cells. For instance, in studies involving HCT116 cells (a colorectal cancer cell line), the compound demonstrated an effective concentration (EC50) of approximately 7.1 μM, indicating significant cytotoxicity against these cells .
- Anti-inflammatory Properties : The compound may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By inhibiting COX-2, it potentially reduces the production of pro-inflammatory mediators such as prostaglandins .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzyme Activity : The compound binds to active sites on enzymes like COX-2, blocking their activity and subsequent downstream effects on inflammation and pain .
- Induction of Reactive Oxygen Species (ROS) : In cancer cell lines, it has been observed to increase ROS production, which can lead to apoptosis in malignant cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Findings | Methodology |
|---|---|---|
| Umebachi et al. (2016) | Reported significant cytotoxic effects in vitro against various cancer cell lines | Cell viability assays using MTT and XTT methods |
| Nóbrega & Dinis-Oliveira (2018) | Discussed potential therapeutic applications in managing inflammation and pain | Review of pharmacological literature |
| Diestelman et al. (2018) | Analyzed behavioral effects associated with synthetic cathinones similar in structure | Retrospective case series |
Applications in Research
The compound serves not only as a potential therapeutic agent but also as a precursor in synthetic chemistry:
- Synthesis of Chiral Stationary Phases : It is utilized in creating chiral stationary phases for chromatography, demonstrating a resolution capability for over 80% of chiral compounds .
- Polymer Synthesis : The compound can be polymerized to create materials with specific optical and mechanical properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
